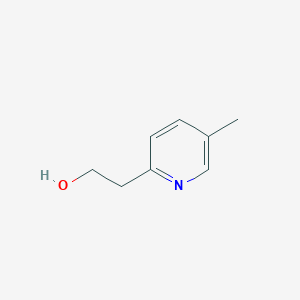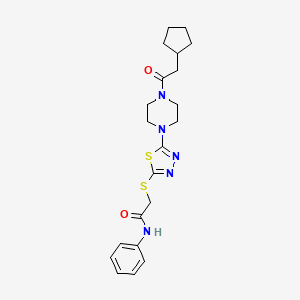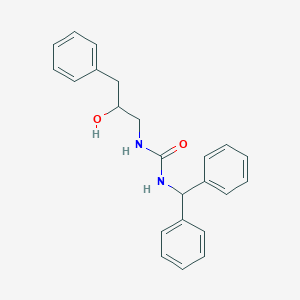
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide is a useful research compound. Its molecular formula is C15H12N4O3S and its molecular weight is 328.35. The purity is usually 95%.
BenchChem offers high-quality (Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Adsorption and Removal of Contaminants
A novel acrylamide-based monomer featuring pyridine and 1,3,4-oxadiazole moieties, identified as N-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-l)phenyl) acrylamide (POPA), was synthesized for the removal of Co(II) ions from water. The cross-linked resin derived from POPA showed excellent adsorption capacity and was found to be a stable and reusable adsorbent, promising for efficient water treatment applications (Mirzaeinejad & Mansoori, 2018).
Nonlinear Optical Properties and Optical Power Limiting
Research on the third-order nonlinear optical properties of new polymers containing 1,3,4-oxadiazole and thiophene units revealed their potential for optical power limiting applications. These materials exhibited significant nonlinear refractive indices and reverse saturable absorption, indicating good prospects for nanosecond regime optical power limiting in both solution and solid PMMA matrix (Poornesh et al., 2010).
Luminescent Properties and Molecular Structure
Novel chelating ligands incorporating 1,3,4-oxadiazole and acrylic acid units, along with their zinc complexes, were synthesized to study their spectral and luminescent properties. These compounds showed intensive luminescence in the blue-green spectrum, with potential applications in electronic devices due to their high electron transport properties and ability to form excimers (Mikhailov et al., 2018).
Antibacterial Activity
The synthesis of oxadiazolylbenzodioxane derivatives and their evaluation for antibacterial activity showcased the potential of these compounds as effective agents against microbial threats. The study highlights the versatility of the oxadiazole moiety in developing new antimicrobial compounds (Avagyan et al., 2020).
Enantioselective Synthesis
The palladium-catalyzed enantioselective domino Heck/intermolecular C-H bond functionalization led to the synthesis of 3,3-disubstituted oxindoles with excellent enantioselectivities. This methodology, featuring the creation of two C-C bonds and the formation of an all-carbon quaternary stereocenter, demonstrated the utility in the enantioselective synthesis of pharmacologically relevant compounds, including (+)-esermethole (Kong, Wang, & Zhu, 2015).
Propiedades
IUPAC Name |
(Z)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-3-thiophen-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O3S/c20-12(4-3-11-2-1-7-23-11)17-9-14-18-15(19-22-14)10-5-6-16-13(21)8-10/h1-8H,9H2,(H,16,21)(H,17,20)/b4-3- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZQWVGSYDNCFGF-ARJAWSKDSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C\C(=O)NCC2=NC(=NO2)C3=CC(=O)NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-(thiophen-2-yl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-isopropyl-2-((1-methyl-1H-benzo[d]imidazol-2-yl)thio)-N-phenylacetamide hydrobromide](/img/structure/B2560070.png)
![N-(2,4-dimethylphenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2560072.png)



![4-[5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-YL]butanoic acid](/img/structure/B2560080.png)
![1-([2,3'-bipyridin]-4-ylmethyl)-3-(tetrahydro-2H-pyran-4-yl)urea](/img/structure/B2560083.png)